

# The Discovery, Synthesis, and Biological Significance of Nigerose: A Technical Guide

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## Compound of Interest

Compound Name: *Nigerose*

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## Abstract

**Nigerose**, also known as sakebiose, is a rare disaccharide composed of two glucose units linked by an  $\alpha$ -1,3-glycosidic bond. Initially discovered as a component of the fungal polysaccharide nigeran and later identified in fermented products like Japanese sake, **nigerose** has garnered increasing interest for its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the history of **nigerose**, detailing its discovery and isolation. It further delves into the various methodologies for its synthesis, including both chemical and enzymatic approaches, with a focus on providing detailed experimental protocols. Quantitative data on synthesis yields and the physicochemical properties of **nigerose** are summarized in structured tables for comparative analysis. Additionally, this guide explores the potential immunomodulatory effects of **nigerose** and illustrates a plausible signaling pathway through which it may exert its biological functions. This document is intended to be a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, biotechnology, and drug development.

## Discovery and History

**Nigerose** (3-O- $\alpha$ -D-glucopyranosyl-D-glucose) was first identified as a structural component of nigeran, a polysaccharide found in the cell walls of fungi such as *Aspergillus niger*.<sup>[1]</sup> Its alternative name, sakebiose, originates from its discovery in Japanese sake, a traditional rice wine.<sup>[2]</sup> The unfermentable nature of **nigerose** allows it to persist through the fermentation

process.[3] Early research focused on its isolation from natural sources, such as the partial hydrolysis of nigeran or extraction from dextrans produced by microorganisms like *Leuconostoc mesenteroides*. [3] These initial discoveries laid the groundwork for further investigation into the chemical and biological properties of this unique disaccharide.

## Physicochemical Properties of Nigerose

**Nigerose** is a white, solid carbohydrate with the chemical formula  $C_{12}H_{22}O_{11}$ . A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	$C_{12}H_{22}O_{11}$	[4]
Molar Mass	342.30 g/mol	
CAS Number	497-48-3	
Appearance	White solid	
Purity (typical)	≥90.0% (HPLC)	
Synonyms	Sakebiose, 3-O-α-D-Glucopyranosyl-D-glucose	

## Synthesis of Nigerose

The limited availability of **nigerose** from natural sources has driven the development of various synthetic strategies. Both chemical and enzymatic methods have been successfully employed to produce this rare sugar.

### Chemical Synthesis of Nigerose

The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds and can be adapted for the synthesis of **nigerose**. This method generally involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, such as a silver or mercury salt.

Materials:

- Protected glucosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

- Partially protected glucose acceptor with a free hydroxyl group at the C-3 position
- Silver(I) oxide or other suitable promoter
- Anhydrous solvent (e.g., acetonitrile, dichloromethane)
- Celite
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

#### Procedure:

- To a solution of the partially protected glucose acceptor (1.1 equivalents), silver(I) oxide (1.0 equivalent), and a catalyst if applicable (e.g., 2-aminoethyl diphenylborinate, 10 mol%) in an anhydrous solvent, add the protected glucosyl bromide (1.0 equivalent) at room temperature.
- Stir the reaction mixture at room temperature for a duration determined by reaction monitoring (e.g., 4 hours). Progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts, and wash the pad with a suitable solvent (e.g., dichloromethane).
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to yield the protected **nigerose** derivative.
- The protecting groups can then be removed under standard deprotection conditions (e.g., Zemplén deacetylation for acetyl groups) to yield **nigerose**.

## Enzymatic Synthesis of Nigerose

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for **nigerose** production. One-pot enzymatic systems utilizing phosphorylases have been developed to synthesize **nigerose** from inexpensive and abundant sugar resources.

This protocol is based on the combined action of maltose phosphorylase and **nigerose** phosphorylase.

Materials:

- Maltose
- Sodium phosphate buffer (pH 7.0)
- Maltose phosphorylase (e.g., from *Lactobacillus brevis*)
- **Nigerose** phosphorylase (e.g., from *Anaerospirrobacter mobilis*)
- Deionized water

Procedure:

- Prepare a reaction mixture (e.g., 1 mL) containing 500 mM maltose in sodium phosphate buffer (pH 7.0).
- Add maltose phosphorylase (e.g., 0.30 U/mL) and **nigerose** phosphorylase (e.g., 0.62 U/mL) to the reaction mixture.
- Incubate the reaction at 30°C.
- Monitor the production of **nigerose** over time (e.g., up to 72 hours) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

## Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic **nigerose** synthesis can be influenced by the choice of substrate and enzymes. Table 2 summarizes the yields of **nigerose** obtained from various starting materials in one-pot enzymatic reactions.

Starting Material	Key Enzymes	Nigerose Concentration (mM)	Yield (%)	Reference
Maltose	Maltose phosphorylase, Nigerose phosphorylase	319	62	
Cellobiose	Cellobiose phosphorylase, Nigerose phosphorylase, $\alpha/\beta$ -phosphoglucomutase	129	52	
Sucrose	Sucrose phosphorylase, Nigerose phosphorylase, $\alpha/\beta$ -phosphoglucomutase, Xylose isomerase	350	67	
Starch	Glycogen phosphorylase, Isoamylase, Nigerose phosphorylase, $\alpha/\beta$ -phosphoglucomutase	270	52 (based on glucose)	

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Maltose	Maltose phosphorylase, Nigerose phosphorylase (from <i>A. mobilis</i> )	-	66.3
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## Isolation and Purification of Nigerose

Following synthesis or extraction, **nigerose** must be purified from the reaction mixture or natural extract. Chromatographic techniques are commonly employed for this purpose.

Materials:

- Crude **nigerose** solution
- Chromatography resin (e.g., silica gel, activated charcoal, or a specialized carbohydrate column)
- Elution solvents (e.g., acetonitrile/water or ethanol/water mixtures)
- Fraction collector
- Rotary evaporator or freeze-dryer

Procedure:

- Preparation of the Crude Sample: Concentrate the reaction mixture or extract to a suitable volume. It may be necessary to pre-treat the sample to remove proteins or other large molecules.
- Column Chromatography:
  - Pack a chromatography column with the chosen stationary phase (e.g., silica gel).
  - Equilibrate the column with the starting elution solvent.
  - Load the crude **nigerose** sample onto the column.

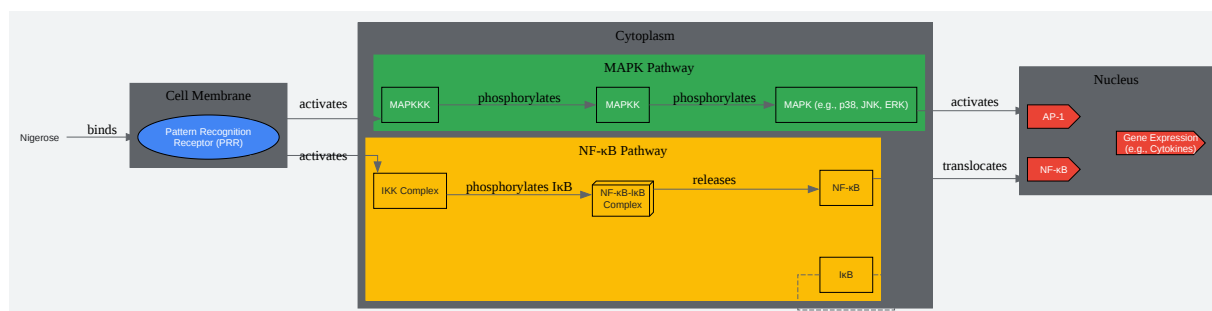
- Elute the column with a gradient of solvents (e.g., increasing concentration of acetonitrile in water) to separate the different sugars.
- Collect fractions using a fraction collector.
- Analysis of Fractions: Analyze the collected fractions for the presence of **nigerose** using a suitable method such as TLC or HPAEC-PAD.
- Pooling and Concentration: Pool the fractions containing pure **nigerose**.
- Final Product Isolation: Remove the solvent from the pooled fractions using a rotary evaporator or by freeze-drying to obtain pure, solid **nigerose**.

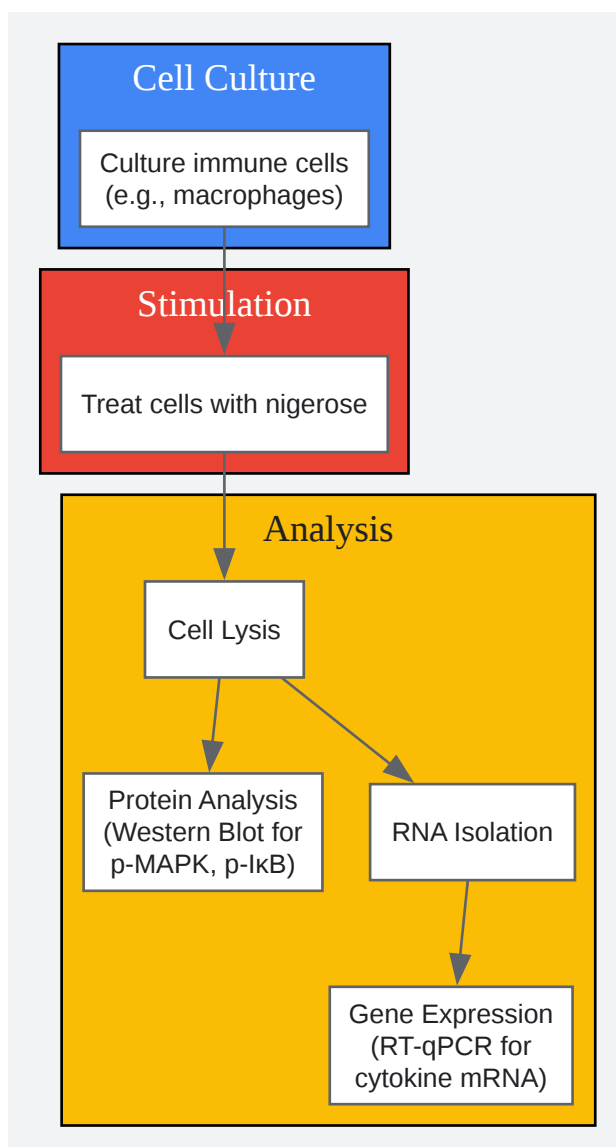
## Biological Significance and Signaling Pathways

Recent studies have suggested that **nigerose** may possess immunomodulatory properties. While the precise mechanisms are still under investigation, it is plausible that **nigerose**, like other glycans, could interact with pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells, to initiate a signaling cascade.

### Potential Immunomodulatory Signaling Pathway

The activation of immune cells by external stimuli often involves intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- $\kappa$ B) pathways. These pathways play a crucial role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. A hypothetical signaling pathway for **nigerose**-mediated immune cell activation is depicted below.





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